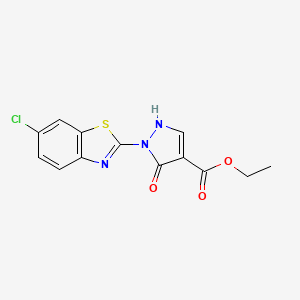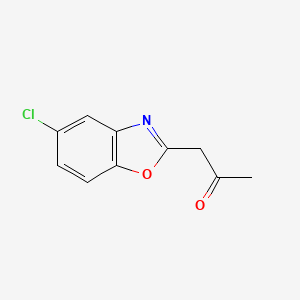
2-Isothiocyanato-4-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-4-methoxypyrimidine is a heterocyclic compound that features both an isothiocyanate group and a methoxy group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-methoxypyrimidine typically involves the reaction of 2-amino-4-methoxypyrimidine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods
Industrial production methods for isothiocyanates, including this compound, often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions has been developed as a safer alternative .
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-4-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Addition Reactions: The isothiocyanate group can add to double bonds in alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, secondary amines, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as dimethylbenzene .
Major Products Formed
Major products formed from reactions with this compound include thiourea derivatives, heterocyclic compounds, and addition products depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Isothiocyanato-4-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-4-methoxypyrimidine involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The compound can also activate signaling pathways related to oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Isothiocyanato-4-methoxypyrimidine include:
- 2-Isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Phenyl isothiocyanate
- Sulforaphane
Uniqueness
This compound is unique due to the presence of both an isothiocyanate group and a methoxy group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological research .
Propiedades
Fórmula molecular |
C6H5N3OS |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-methoxypyrimidine |
InChI |
InChI=1S/C6H5N3OS/c1-10-5-2-3-7-6(9-5)8-4-11/h2-3H,1H3 |
Clave InChI |
FIVAPRVDSHDHTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)


